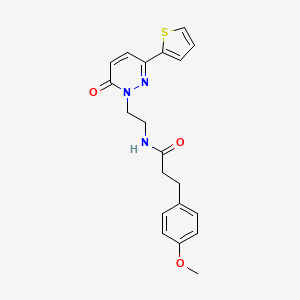

3-(4-methoxyphenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide

Description

This compound features a pyridazinone core substituted with a thiophen-2-yl group at position 3, linked via an ethyl chain to a propanamide moiety bearing a 4-methoxyphenyl group. The pyridazinone ring is a key pharmacophore known for bioactivity in medicinal chemistry, while the thiophene substituent introduces sulfur-based electronic effects. The 4-methoxyphenyl group enhances lipophilicity and may influence binding interactions. This structure is distinct from related derivatives due to the unique combination of thiophene and pyridazinone, which could modulate its physicochemical and biological properties .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-26-16-7-4-15(5-8-16)6-10-19(24)21-12-13-23-20(25)11-9-17(22-23)18-3-2-14-27-18/h2-5,7-9,11,14H,6,10,12-13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXOACYWUGWCKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(4-methoxyphenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a synthetic organic compound characterized by a complex structure that includes a methoxyphenyl group, a thiophene ring, and a pyridazinone core. This compound falls within the class of pyridazinones, which are known for their diverse pharmacological properties. The biological activity of this compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 341.38 g/mol. Its structural features contribute to its biological activities, particularly through interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.38 g/mol |

| CAS Number | 879036-84-7 |

The exact mechanisms of action for 3-(4-methoxyphenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide are still under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in various biological processes. The presence of the thiophene ring is believed to impart unique electronic and steric properties, which may enhance its interaction with biological targets.

Biological Activity

Research into the biological activity of this compound indicates several potential pharmacological effects:

- Antimicrobial Activity : Initial studies have shown that compounds similar to this structure exhibit antimicrobial properties, suggesting that this compound may also possess such activity.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, particularly through its interaction with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Anticancer Activity : Some derivatives of pyridazinones have demonstrated anticancer effects, indicating that this compound could be explored for similar applications.

1. Anti-inflammatory Activity

In a study assessing various derivatives for COX inhibition, compounds structurally related to 3-(4-methoxyphenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide exhibited varying degrees of COX-I and COX-II inhibitory activity. The most potent compounds showed IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, indicating potential therapeutic relevance in treating inflammatory conditions .

2. Anticancer Screening

A screening study identified several pyridazinone derivatives with significant anticancer activity through multicellular spheroid models. Although specific data on the compound is limited, the structural similarities suggest it may also possess anticancer properties worth exploring further .

Applications De Recherche Scientifique

The compound has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial activity against various pathogens. Studies have shown that modifications to the structure can enhance its efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against human cancer cell lines such as HCT-116 and MCF-7. In vitro studies demonstrated that certain derivatives possess cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. The mechanism of action is believed to involve interference with DNA synthesis and cell cycle regulation, which is critical in cancer therapy .

Synthesis and Derivatives

The synthesis of 3-(4-methoxyphenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:

- Formation of the pyridazine ring through cyclization.

- Introduction of the thiophene moiety.

- Final amide bond formation to yield the target compound.

These synthetic routes can be optimized to yield various derivatives that may exhibit enhanced biological activities or improved solubility profiles .

Case Studies

Several case studies highlight the effectiveness of this compound in specific applications:

- Antimicrobial Screening : A study conducted on a series of synthesized derivatives showed promising results in inhibiting bacterial growth, comparable to standard antibiotics .

- Anticancer Evaluation : In a comparative study, the compound was tested alongside established chemotherapeutics, showing superior selectivity towards cancer cells with minimal toxicity to normal cells .

- Inflammation Models : In preclinical models of inflammation, derivatives demonstrated significant reduction in inflammatory markers, suggesting potential use in treating inflammatory diseases .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs from the provided evidence:

Key Observations

Thiophene vs. Thiophene’s lower electronegativity relative to chloro or nitro groups may reduce polarity, improving membrane permeability .

Propanamide Linker: The propanamide chain in the target compound is analogous to derivatives like VIk (chromenone-based), but its connection to a pyridazinone core instead of chromenone alters conformational flexibility and hydrogen-bonding capacity .

Methoxy Substitution: The 4-methoxyphenyl group is shared with Compound 20 and VIk. This substituent likely enhances solubility in polar solvents (e.g., methanol/water mixtures) compared to non-polar analogs like Compound 15 .

Biological Activity Trends: Pyridazinone derivatives with electron-withdrawing groups (e.g., nitro in Compound 15) show higher cytotoxicity, whereas methoxy-substituted analogs (e.g., Compound 20) may prioritize receptor binding over direct cytotoxicity . The thiophene-containing target compound’s activity remains uncharacterized but could bridge these trends due to its mixed electronic profile.

Spectral and Physicochemical Data

- IR Spectroscopy: The target compound’s IR spectrum would show C=O stretching (~1650 cm⁻¹) from the propanamide and pyridazinone, alongside C-S stretching (~650 cm⁻¹) from thiophene, distinguishing it from chloro- or methoxy-substituted analogs .

- 1H-NMR : Thiophene protons would resonate at δ ~7.0–7.5 ppm, distinct from the δ ~6.5–7.0 ppm signals of methoxybenzylidene protons in Compounds 19–21 .

- Melting Point : Expected to fall between 200–250°C based on analogs, but the thiophene’s planarity may lower it slightly compared to rigid nitrobenzylidene derivatives .

Méthodes De Préparation

Carboxylic Acid Precursor Preparation

3-(4-Methoxyphenyl)propanoic acid is synthesized through Friedel-Crafts acylation of anisole (4-methoxyphenylbenzene) with acryloyl chloride, followed by hydrolysis (Figure 1):

$$ \text{Anisole} + \text{CH}2=\text{CHCOCl} \xrightarrow{\text{AlCl}3} \text{3-(4-Methoxyphenyl)propanoyl chloride} \xrightarrow{\text{H}_2\text{O}} \text{3-(4-Methoxyphenyl)propanoic acid} $$

Amide Formation

The acid is converted to the corresponding amide via activation with thionyl chloride (SOCl₂) and subsequent reaction with ammonium hydroxide:

$$ \text{3-(4-Methoxyphenyl)propanoic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}4\text{OH}} \text{3-(4-Methoxyphenyl)propanamide} $$

Yield : 78–85%.

Synthesis of 2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethylamine

Pyridazinone-Thiophene Core Assembly

The pyridazinone ring is constructed via cyclocondensation of thiophene-2-carbaldehyde with hydrazine hydrate, followed by oxidation (Figure 2):

- Hydrazone Formation :

$$ \text{Thiophene-2-carbaldehyde} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \rightarrow \text{Thiophene-2-carbaldehyde hydrazone} $$ - Cyclization and Oxidation :

The hydrazone undergoes cyclization with maleic anhydride under acidic conditions, yielding 3-(thiophen-2-yl)pyridazin-6(1H)-one.

Ethylamine Side-Chain Introduction

The pyridazinone is functionalized with a bromoethyl group via nucleophilic substitution, followed by amination:

$$ \text{3-(Thiophen-2-yl)pyridazin-6(1H)-one} + \text{1,2-Dibromoethane} \xrightarrow{\text{Base}} \text{2-Bromoethyl derivative} \xrightarrow{\text{NH}_3} \text{2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethylamine} $$

Yield : 65–72%.

Final Coupling Reaction

Amide Bond Formation

The propanamide and ethylamine fragments are coupled using carbodiimide chemistry (e.g., EDC/HOBt) in dichloromethane (DCM) under inert atmosphere:

$$ \text{3-(4-Methoxyphenyl)propanamide} + \text{2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethylamine} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target Compound} $$

Optimized Conditions :

Alternative Catalytic Approaches

Recent advances employ photoredox catalysis (e.g., phenazine catalyst PC-B) in microfluidic reactors to enhance efficiency (Table 1):

Table 1. Optimization of Coupling Reaction Using PC-B Catalyst

| Parameter | Value Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst Loading | 1–5 mol% | 2 mol% | 81 |

| Residence Time | 10–30 min | 20 min | 83 |

| Solvent | MeCN, DMF, THF | MeCN | 81 |

Structural Characterization and Validation

Spectroscopic Analysis

Q & A

How can researchers optimize the synthetic yield of 3-(4-methoxyphenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide, considering conflicting reports on reaction conditions?

Methodological Answer:

Optimization requires systematic variation of reaction parameters. Key factors include:

- Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate coupling reactions but risk side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while ethanol or acetic acid improves cyclization efficiency .

- Catalysts : Acid catalysts (e.g., HCl, H₂SO₄) are critical for acylation steps, but base catalysts (e.g., K₂CO₃) may improve nucleophilic substitution .

- Reaction Time : Monitoring via TLC or HPLC ensures termination before decomposition. For example, pyridazine ring closure typically requires 12–24 hours .

Data Analysis : Use DOE (Design of Experiments) to identify interactions between variables. Conflicting yields (e.g., 68% vs. 95%) in literature often stem from unoptimized catalyst-to-solvent ratios .

What methodological approaches are recommended for resolving contradictions in crystallographic data obtained for this compound?

Methodological Answer:

Discrepancies in bond angles or unit cell parameters can arise from:

- Polymorphism : Screen crystallization conditions (e.g., solvent mixtures, cooling rates) to isolate stable polymorphs .

- Twinned Crystals : Use SHELXL (SHELX-2018) for refinement, employing TWIN and BASF commands to model twin domains .

- Disordered Moieties : Apply restraints (DFIX, SADI) for flexible groups (e.g., thiophen-2-yl) and validate with Hirshfeld surface analysis .

Case Study : A study on analogous pyridazinones reported a 0.05 Å discrepancy in C-N bond lengths; this was resolved via high-resolution (≤0.8 Å) data collection and charge-density modeling .

How should researchers design toxicity profiling experiments given the compound’s GHS hazards (acute toxicity, respiratory irritation)?

Methodological Answer:

In Vitro Assays :

- Cytotoxicity : Use HepG2 or HEK293 cells with MTT/WST-1 assays (IC₅₀ determination) .

- Genotoxicity : Conduct Ames tests (TA98/TA100 strains) and Comet assays to assess DNA damage .

In Vivo Models : - Acute Oral Toxicity : Follow OECD 423 guidelines, administering 300–2000 mg/kg doses to rodents with histopathology endpoints .

- Respiratory Irritation : Use murine models (OECD 436) to measure cytokine levels (IL-6, TNF-α) in BAL fluid post-inhalation .

Safety Protocols : Implement fume hoods, PPE (gloves, goggles), and HEPA filtration to mitigate exposure risks .

What strategies are effective in elucidating the compound’s 3D conformation using both experimental and computational methods?

Methodological Answer:

Experimental :

- X-ray Crystallography : Resolve structures at ≤1.2 Å resolution using synchrotron sources. For flexible ethylpropanamide chains, employ low-temperature (100 K) data collection .

- NMR Spectroscopy : Use ¹H-¹³C HSQC and NOESY to assign dihedral angles (e.g., pyridazine-thiophene torsion) .

Computational : - DFT Optimization : Perform geometry optimization at B3LYP/6-311+G(d,p) level, comparing with crystallographic data .

- MD Simulations : Run 100 ns trajectories in explicit solvent (e.g., water, DMSO) to analyze conformational dynamics .

Validation : Overlay experimental (X-ray) and computational (DFT) structures; RMSD <0.3 Å indicates reliability .

How can researchers address discrepancies in biological activity data (e.g., IC₅₀ variability) across different studies?

Methodological Answer:

Sources of Variability :

- Assay Conditions : pH (7.4 vs. 6.5), serum content (e.g., 10% FBS), or incubation time (24h vs. 48h) significantly alter results .

- Cell Line Heterogeneity : Validate using authenticated lines (e.g., ATCC) and control for passage number .

Mitigation Strategies : - Dose-Response Normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .

- Orthogonal Assays : Confirm kinase inhibition (e.g., ADP-Glo™) alongside cell viability assays .

Meta-Analysis : Pool data from ≥3 independent studies, applying ANOVA to identify outliers (p<0.05) .

What advanced techniques are recommended for analyzing metabolic stability and degradation pathways?

Methodological Answer:

In Vitro Metabolism :

- Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitoring via LC-MS/MS .

- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific interactions .

Degradation Studies : - Forced Degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), and peroxide (3% H₂O₂) at 40°C for 14 days .

- LC-HRMS : Identify degradation products (e.g., pyridazine ring cleavage) with m/z accuracy <5 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.